alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid

Catalog No.
S15868935
CAS No.
M.F
C23H19NO6
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid

Product Name

alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid

IUPAC Name

2-(3,5-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C23H19NO6/c25-14-9-13(10-15(26)11-14)21(22(27)28)24-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21,25-26H,12H2,(H,24,29)(H,27,28)

InChI Key

TYQVWCPQZDEIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC(=C4)O)O)C(=O)O

Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid is a specialized compound used primarily in peptide synthesis. Its chemical structure consists of a benzene ring with two hydroxyl groups at the 3 and 5 positions, an acetic acid moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is characterized by the following molecular formula: C23_{23}H19_{19}N O6_6 and has a CAS number of 78333-68-3. The Fmoc group is commonly employed in solid-phase peptide synthesis as a protective group for the amino functionality, allowing for selective coupling reactions without interference from the amine .

Typical of amino acids and peptides. Key reactions include:

  • Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine or other amine bases, allowing for the free amine to participate in further coupling reactions.
  • Coupling Reactions: The free carboxylic acid can react with other amino acids or peptide fragments to form peptide bonds via standard coupling agents such as DIC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Hydroxyl Group Reactions: The hydroxyl groups on the benzene ring can undergo various transformations, including etherification or esterification, enhancing the compound's reactivity for further derivatization.

The biological activity of alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid is largely dependent on its use in peptide synthesis. Compounds derived from this amino acid have been studied for their potential antimicrobial and anticancer properties. For instance, peptides incorporating this moiety have shown cytotoxic effects against certain cancer cell lines and antimicrobial activity against multidrug-resistant bacteria . The hydroxyl groups may also contribute to interactions with biological targets through hydrogen bonding or other non-covalent interactions.

The synthesis of alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: Utilizing Fmoc chemistry allows for stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the amino functionality during synthesis.
  • Solution Phase Synthesis: This involves the coupling of protected amino acids in solution, followed by deprotection steps to yield the final product.
  • Direct Synthesis: Starting from commercially available precursors, the compound can be synthesized by introducing the Fmoc group and then performing hydroxylation reactions to achieve the desired structure .

Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific biological activities.
  • Drug Development: Peptides derived from this compound are being explored as potential therapeutic agents against cancer and bacterial infections.
  • Research: Used in studies investigating peptide behavior, stability, and interactions with biological systems.

Studies on alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid often focus on its interactions within peptide constructs. These interactions can include:

  • Binding Affinity: Investigating how peptides containing this compound bind to target proteins or receptors.
  • Mechanism of Action: Understanding how these peptides exert their biological effects, particularly in antimicrobial and anticancer contexts .
  • Computational Studies: Molecular docking studies have been employed to predict interaction modes with biological targets such as enzymes and receptors.

Several compounds share structural similarities with alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Amino AcidsFmoc-protected amino acidsWidely used in peptide synthesis
3-Hydroxyphenylacetic AcidHydroxylated phenylacetic derivativesLess complex than alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid
2-Amino-3-hydroxybenzoic AcidAmino group on a hydroxylated benzeneDifferent positioning of functional groups
4-Hydroxyphenylacetic AcidHydroxylated at para positionSimilar but lacks the Fmoc protection

Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneacetic acid stands out due to its specific arrangement of functional groups that enhance its utility in peptide synthesis and its potential bioactivity compared to these similar compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

405.12123733 g/mol

Monoisotopic Mass

405.12123733 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-15

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